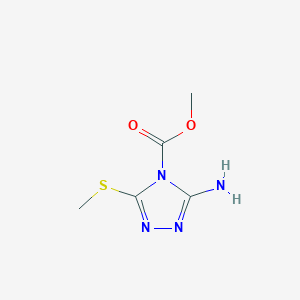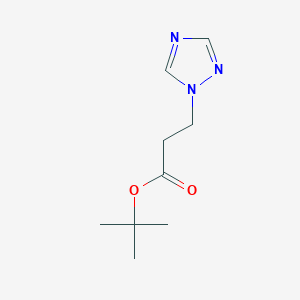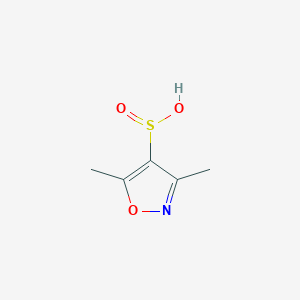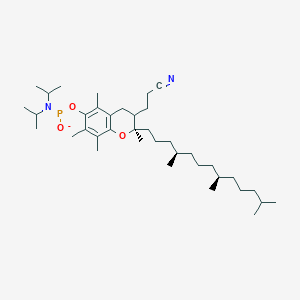
methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is a heterocyclic compound that belongs to the triazole family This compound is characterized by its unique structure, which includes a triazole ring substituted with amino, methylthio, and carboxylate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3-amino-5-methylthio-1H-1,2,4-triazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: Lacks the carboxylate group but shares similar chemical properties.
5-Amino-3-methylthio-1H-1,2,4-triazole: Similar structure but different substitution pattern.
Uniqueness
Methyl 3-amino-5-(methylthio)-4H-1,2,4-triazole-4-carboxylate is unique due to the presence of the carboxylate group, which enhances its solubility and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C5H8N4O2S |
|---|---|
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
methyl 3-amino-5-methylsulfanyl-1,2,4-triazole-4-carboxylate |
InChI |
InChI=1S/C5H8N4O2S/c1-11-5(10)9-3(6)7-8-4(9)12-2/h1-2H3,(H2,6,7) |
Clé InChI |
ZHAOWLUAOQBDIG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)N1C(=NN=C1SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)








